molecular formula C22H29N3O5S B2628140 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 897610-78-5

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No. B2628140
CAS RN: 897610-78-5
M. Wt: 447.55
InChI Key: XIMHQWRSUROWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide, also known as MPTPES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPTPES is a sulfonamide derivative that has been synthesized using a specific method and has been found to have unique biochemical and physiological effects, making it a promising compound for future research.

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine, a nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in various therapeutic agents, such as antipsychotics, antihistamines, antidepressants, anticancer, antiviral drugs, and more. Modifications to the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. Research has shown that piperazines can be a flexible building block for drug-like elements, suggesting their modification could impact pharmacokinetic and pharmacodynamic factors significantly (Rathi et al., 2016).

Antibody-Based Methods for Research and Risk Control

Antibodies are utilized as analytical tools in assays for clinical chemistry, endocrinology, food, and environmental research. Development in antibody technology, particularly in ELISA and related techniques, has advanced the detection of various compounds, including herbicides, surfactants, and veterinary drugs. This demonstrates the broad application of antibody-based methods in detecting and quantifying chemical entities in various matrices (Fránek & Hruška, 2018).

DNA Minor Groove Binders

The dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, serve as models for understanding DNA sequence recognition and binding. These compounds are used extensively as fluorescent DNA stains in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Their application highlights the intersection of chemistry and biology in understanding cellular processes (Issar & Kakkar, 2013).

Pharmacokinetics and Pharmacodynamics of Piperazine Derivatives

A comprehensive review of piperazine derivatives, including their chemistry, pharmacokinetics, pharmacodynamics, and analytical methods, provides insights into their potential as therapeutic agents. This research underscores the importance of understanding these aspects for the development of new drugs and their effective use in treatment (Sharma et al., 2021).

Environmental and Food Analysis

The use of piperazine derivatives in environmental and food analysis, particularly for the detection and quantification of pollutants and contaminants, highlights their importance in maintaining safety standards. Advanced methods, including nanofiltration membranes and analytical techniques for determining antioxidant activity, show the diverse applications of these compounds in environmental science and food safety (Shao et al., 2022; Munteanu & Apetrei, 2021).

Mechanism of Action

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18-4-3-5-21(16-18)30-17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)19-6-8-20(29-2)9-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMHQWRSUROWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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